molecular formula C18H16N4O3 B7522304 N-(3-acetamido-4-methoxyphenyl)quinoxaline-2-carboxamide

N-(3-acetamido-4-methoxyphenyl)quinoxaline-2-carboxamide

Cat. No.: B7522304
M. Wt: 336.3 g/mol
InChI Key: AUGZXDOBQFMKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetamido-4-methoxyphenyl)quinoxaline-2-carboxamide is a compound belonging to the quinoxaline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Chemical Reactions Analysis

N-(3-acetamido-4-methoxyphenyl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-(3-acetamido-4-methoxyphenyl)quinoxaline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetamido-4-methoxyphenyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. In cancer therapy, it is believed to inhibit key enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The compound may also interfere with DNA replication and repair mechanisms, further contributing to its anticancer effects . In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death .

Comparison with Similar Compounds

N-(3-acetamido-4-methoxyphenyl)quinoxaline-2-carboxamide can be compared with other quinoxaline derivatives such as:

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An anticancer and antibiotic agent.

    Atinoleutin: Known for its antitumor properties.

    Levomycin: An antibiotic with a broad spectrum of activity.

    Carbadox: Used as a growth promoter in animal feed.

What sets this compound apart is its unique combination of acetamido and methoxyphenyl groups, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-(3-acetamido-4-methoxyphenyl)quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-11(23)20-15-9-12(7-8-17(15)25-2)21-18(24)16-10-19-13-5-3-4-6-14(13)22-16/h3-10H,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGZXDOBQFMKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=NC3=CC=CC=C3N=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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